

Application Note: Zeta Potential Characterization of ATX-0114 Nanoparticles for Drug Delivery

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Compound of Interest

Compound Name: ATX-0114

Cat. No.: B10855821

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Audience: Researchers, scientists, and drug development professionals.

Introduction

ATX-0114 is an ionizable lipid nanoparticle (LNP) formulation designed for the efficient delivery of nucleic acid-based therapeutics. The surface charge of these nanoparticles, quantified by the zeta potential, is a critical quality attribute that dictates their performance and stability.^{[1][2]} Zeta potential influences the nanoparticle's interaction with biological systems, including blood components and cell membranes, and affects crucial factors such as stability, cellular uptake, and toxicity.^{[3][4][5]} Nanoparticles with a high magnitude of zeta potential (e.g., $> +30$ mV or < -30 mV) exhibit strong electrostatic repulsion, which prevents aggregation and enhances colloidal stability.^{[1][5][6]} This application note provides a detailed protocol for the accurate and reproducible measurement of the zeta potential of **ATX-0114** nanoparticles using Electrophoretic Light Scattering (ELS).

Principle of Measurement: Electrophoretic Light Scattering (ELS)

Electrophoretic Light Scattering (ELS) is the standard technique for determining zeta potential.^{[1][2][7]} When an electric field is applied across a dispersion of charged nanoparticles, the particles migrate towards the oppositely charged electrode at a specific velocity, known as the electrophoretic mobility (U_e). ELS instruments measure this mobility by detecting the Doppler shift in the frequency of laser light scattered by the moving particles.^{[7][8][9]} The zeta potential (ζ) is then calculated from the electrophoretic mobility using the Henry equation:

$$U_e = 2\varepsilon\zeta f(\kappa a) / 3\eta$$

Where ε is the dielectric constant of the dispersant, η is the viscosity of the dispersant, and $f(\kappa a)$ is the Henry function.^[10] For aqueous media with moderate electrolyte concentrations (>1 mM), the Smoluchowski approximation ($f(\kappa a) = 1.5$) is typically applied.^{[7][10]}

Experimental Protocol

This protocol is optimized for a Malvern Zetasizer Nano series instrument or equivalent ELS system.

1. Materials and Instrumentation

- Instrumentation: Malvern Zetasizer Nano ZS (or equivalent ELS instrument).
- Measurement Cell: Disposable folded capillary cells (e.g., DTS1070).^{[11][12]}
- Reagents:
 - **ATX-0114** nanoparticle stock solution.
 - Dispersant: 10 mM NaCl in deionized water (or another biologically relevant buffer like Phosphate-Buffered Saline, PBS). The dispersant should be filtered through a 0.22 μm filter.
 - pH meter and conductivity probe.
- Equipment:
 - Micropipettes and sterile, low-retention tips.
 - Syringe with a Luer-lock tip (optional, for cell filling).^[10]
 - Vortex mixer.

2. Sample Preparation

Proper sample preparation is critical to avoid measurement artifacts. The goal is to create a dilute, optically clear, and stable dispersion.

- Dispersant Preparation: Prepare the desired dispersant (e.g., 10 mM NaCl). Measure and record its pH and conductivity at the measurement temperature (typically 25°C).[13]
- Stock Solution Handling: Allow the **ATX-0114** stock solution to equilibrate to room temperature. Briefly vortex to ensure homogeneity.
- Dilution: Prepare a working solution by diluting the **ATX-0114** stock in the prepared dispersant to a final concentration of approximately 0.1 mg/mL. The optimal concentration should yield a stable count rate as recommended by the instrument manufacturer (e.g., >20 kcps for a Zetasizer Nano).[11]
 - Note: The dilution medium is crucial. Using the original formulation buffer or a simple salt solution helps preserve the nanoparticle's surface state.[14]
- Homogenization: Gently mix the diluted sample by inverting the tube 10-15 times. Avoid vigorous shaking or sonication unless specified for the formulation, as this can alter the nanoparticle structure.

3. Instrument Setup and Measurement

- Power On: Turn on the instrument at least 15-30 minutes before use to allow the laser to stabilize.[15]
- Software Setup (Zetasizer Nano Example):
 - Open the software and create a new measurement file or SOP.[15]
 - Select the measurement type: Zeta Potential.
 - Material: Enter the refractive index for **ATX-0114** (if known; this is not critical for zeta potential but good for record-keeping).[16]
 - Dispersant: Select the correct dispersant from the library (e.g., "Water") and ensure its properties (Viscosity, Refractive Index, Dielectric Constant) are correct for the

measurement temperature. This is a critical parameter.[\[16\]](#)

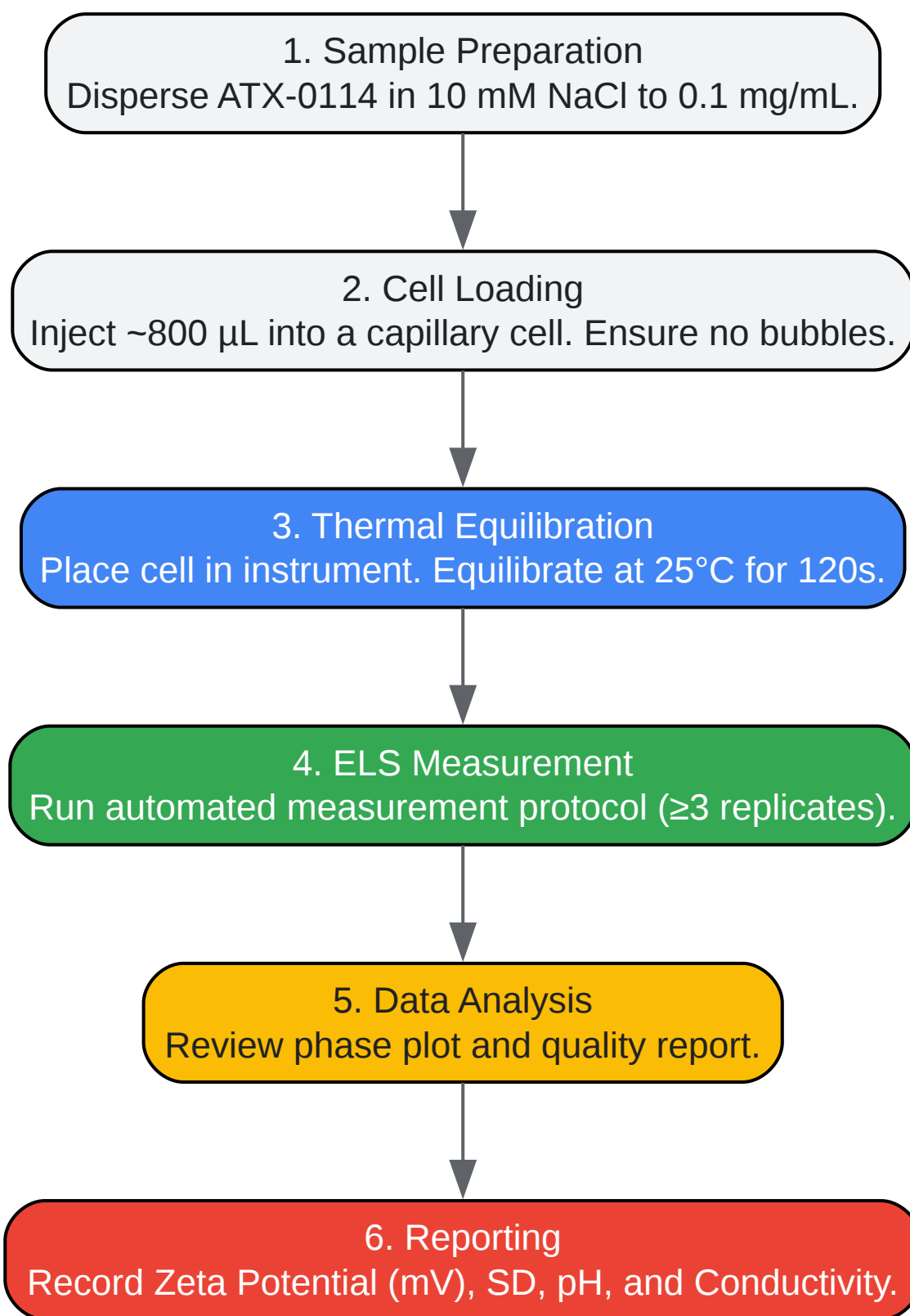
- Cell Type: Select the appropriate cell (e.g., DTS1070 Folded Capillary Cell).[\[12\]](#)
- Measurement Settings:
 - Temperature: Set to 25°C.
 - Equilibration Time: Set to 120 seconds.[\[16\]](#)
 - Model: Use the Smoluchowski model ($f(\kappa a)$ value of 1.5).[\[10\]](#)
 - Voltage: Set to 'Automatic' selection.
 - Repeats: Set to perform at least 3 consecutive measurements.
- Cell Loading:
 - Carefully inject approximately 750-800 μL of the diluted **ATX-0114** sample into the folded capillary cell using a pipette or syringe.[\[10\]](#)[\[16\]](#)
 - Crucially, ensure no air bubbles are trapped in the U-shaped bottom of the cell. Bubbles will interfere with the laser path and invalidate the measurement. If bubbles are present, gently tap the cell to dislodge them.[\[15\]](#)
- Perform Measurement:
 - Insert the cell into the instrument, ensuring the electrodes make proper contact.
 - Enter the sample name and start the measurement. The instrument will automatically perform the measurement sequence, including temperature equilibration and multiple runs.

4. Data Analysis and Reporting

- Assess Quality: Review the measurement report. Check the "Zeta Quality Report" (if available) for any warnings. Examine the phase plot (change in phase vs. applied field) for a linear relationship, which indicates good data.

- **Record Values:** The primary result is the Z-average Zeta Potential (mV). Also, record the standard deviation of the replicate measurements.
- **Report Context:** For a complete and reproducible record, always report the zeta potential value along with:
 - The mean and standard deviation.
 - The dispersant composition (e.g., 10 mM NaCl).
 - The measured pH and conductivity of the dispersant.[\[2\]](#)[\[13\]](#)
 - The measurement temperature.[\[10\]](#)
 - The concentration of the **ATX-0114** nanoparticles.[\[10\]](#)

Experimental Workflow



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Caption: Workflow for **ATX-0114** zeta potential measurement.

Representative Data

The following table presents example data for **ATX-0114** nanoparticles measured under different buffer conditions to illustrate the effect of pH and ionic strength on zeta potential.

Sample ID	Dispersant	pH	Conductivity (mS/cm)	Temperature (°C)	Zeta Potential (mV)	Std. Dev. (mV)
ATX-0114-A	10 mM NaCl	7.4	1.21	25	+42.5	2.1
ATX-0114-B	10 mM NaCl	5.5	1.25	25	+55.8	2.5
ATX-0114-C	DI Water	6.8	0.05	25	+48.2	3.0
ATX-0114-D	1x PBS	7.4	16.3	25	+15.1	1.8

Interpretation of Data:

- Effect of pH: As an ionizable lipid, **ATX-0114** shows a more positive zeta potential at a lower pH (Sample B vs. A), consistent with the protonation of its amine groups.
- Effect of Ionic Strength: In a high ionic strength buffer like PBS (Sample D), the high concentration of ions shields the surface charge of the nanoparticles. This leads to a compression of the electrical double layer and a significantly lower measured zeta potential compared to the low ionic strength buffer (Sample A). This is an expected and critical phenomenon to consider when evaluating nanoparticles for in vivo applications.[6]

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References

- 1. liposomes.bocsci.com [liposomes.bocsci.com]
- 2. How to measure mRNA-LNP surface charge | Malvern Panalytical [malvernpanalytical.com]
- 3. scispace.com [scispace.com]
- 4. Effects of nanoparticle size, shape, and zeta potential on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zeta potential measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. azonano.com [azonano.com]
- 7. Electrophoretic Light Scattering ELS | Measure Electrophoretic Mobility | Malvern Panalytical [malvernpanalytical.com]
- 8. Electrophoretic light scattering - Wikipedia [en.wikipedia.org]
- 9. wyatt.com [wyatt.com]
- 10. Measuring Zeta Potential of Nanoparticles - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Concentration limits for zeta potential measurements in the Zetasizer Nano | Malvern Panalytical [malvernpanalytical.com]
- 12. Zeta potential method development | Malvern Panalytical [malvernpanalytical.com]
- 13. researchgate.net [researchgate.net]
- 14. as.nyu.edu [as.nyu.edu]
- 15. chem.purdue.edu [chem.purdue.edu]
- 16. youtube.com [youtube.com]
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